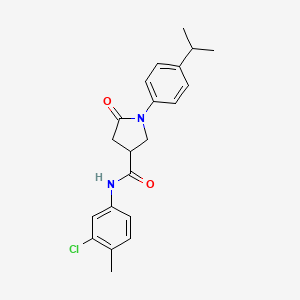![molecular formula C26H28F3NO5 B4012931 dimethyl 1-(1-adamantyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4012931.png)
dimethyl 1-(1-adamantyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where each step must be carefully optimized to achieve high yields and selectivity. A relevant synthesis approach involves the four-component reactions of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, leading to diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans. The selective formation of these compounds demonstrates the versatility of such synthetic strategies in accessing a wide range of heterocyclic compounds (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and reactivity. Structural analyses, including X-ray crystallography and spectroscopic techniques, provide insights into the arrangement of atoms within a molecule and how this influences its properties. For example, studies on 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane highlight the adaptability of certain structures in forming one-dimensional motifs with a variety of assembling partners, showcasing the importance of structural versatility (Karle et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of a compound is determined by its molecular structure. Reactions involving the substitution of pyridine 1-oxides by thiols in the presence of acetic anhydride, for instance, reveal how substituents on the pyridine ring influence reaction outcomes, leading to various sulfide products (Prachayasittikul et al., 1991). Such studies are fundamental for developing new synthetic methodologies and understanding the reactivity patterns of heterocyclic compounds.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are directly related to their molecular structures. These properties are essential for the practical application of compounds in chemical synthesis and material science. For instance, the study of diethyl 3,5-pyridinedicarboxylate 1,4-dihydro-2,6-dimethyl-diethyl reveals significant insights into the compound's behavior under various conditions, contributing to the understanding of its application potentials (Wu Jian-yi, 2001).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability, are pivotal for the application of organic compounds in various domains. Research focusing on the reactivity of compounds towards peroxyl radicals, for example, can provide valuable information on their potential as antioxidants, showcasing the importance of understanding the chemical properties of compounds in developing new materials and drugs (Wijtmans et al., 2004).
特性
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-[4-(trifluoromethoxy)phenyl]-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3NO5/c1-33-23(31)20-13-30(25-10-15-7-16(11-25)9-17(8-15)12-25)14-21(24(32)34-2)22(20)18-3-5-19(6-4-18)35-26(27,28)29/h3-6,13-17,22H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXXDPMOBHFJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012852.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012858.png)

![1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B4012865.png)

![5-(hydroxymethyl)-1'-[(3-methyl-1-piperidinyl)methyl]-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4012878.png)


![7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4012900.png)
![N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4012906.png)
![5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012920.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4012929.png)
![11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012936.png)
![10-acetyl-11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012948.png)